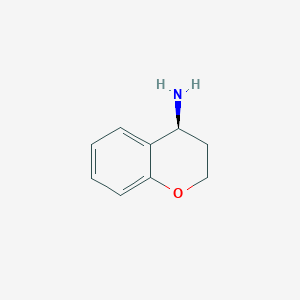

(S)-chroman-4-amine

Vue d'ensemble

Description

(S)-Chroman-4-amine is a chiral amine derivative of chroman, a bicyclic organic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The (S)-enantiomer is particularly notable for its biological activity and potential therapeutic uses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-chroman-4-amine typically involves the reduction of the corresponding ketone, (S)-chroman-4-one, followed by amination. One common method is the asymmetric reduction of (S)-chroman-4-one using a chiral catalyst to obtain the (S)-chroman-4-ol, which is then converted to this compound through a substitution reaction with ammonia or an amine source under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the enantiomeric purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Chroman-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Imine or nitrile derivatives.

Reduction: Alcohol or alkane derivatives.

Substitution: Various substituted chroman derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-chroman-4-amine serves as a crucial building block in the synthesis of pharmaceutical agents, especially those targeting neurological disorders such as Alzheimer's and Parkinson's diseases. Its derivatives have shown significant inhibitory activity against enzymes like butyrylcholinesterase, which is linked to cognitive decline.

Case Study: Inhibition of Butyrylcholinesterase

A study synthesized a series of gem-dimethylchroman-4-amine compounds that exhibited inhibition of equine serum butyrylcholinesterase with IC50 values ranging from 2.9 to 67 μM. The most active compound displayed an IC50 of 7.6 μM, showcasing its potential as a therapeutic agent for neurodegenerative diseases .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor interactions. It aids researchers in understanding complex biological pathways and mechanisms of action.

Example: SIRT2 Inhibition

Research on substituted chroman-4-one derivatives has demonstrated their effectiveness as selective inhibitors of SIRT2, an enzyme involved in aging-related diseases. Compounds derived from this compound showed potent inhibition with IC50 values as low as 1.5 μM . This highlights the compound's significance in developing treatments for age-associated conditions.

Material Science

This compound is also explored in material science for creating novel materials and polymers with specific functional properties. Its unique chemical structure allows for the development of materials that can be tailored for advanced applications.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic methods, ensuring accuracy and reliability in chemical analyses. Its consistent performance helps validate results across various analytical techniques.

Cosmetic Formulations

The compound's antioxidant properties are being investigated for potential applications in cosmetic products. Its ability to scavenge free radicals makes it a candidate for enhancing skin care formulations .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (S)-chroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chroman ring structure can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

®-Chroman-4-amine: The enantiomer of (S)-chroman-4-amine, which may have different biological activities and properties.

Chroman-4-one: The ketone precursor used in the synthesis of this compound.

Chroman-4-ol: An intermediate in the synthesis of this compound.

Uniqueness: this compound is unique due to its chiral nature and specific biological activities. Its enantiomeric purity is crucial for its effectiveness in medicinal applications, as different enantiomers can have vastly different pharmacological effects. The presence of the amine group also allows for a wide range of chemical modifications, making it a versatile compound in organic synthesis and drug development.

Activité Biologique

(S)-chroman-4-amine, a derivative of chroman compounds, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its synthesis, biological mechanisms, and clinical implications, supported by recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the modification of chroman-4-one derivatives through various chemical reactions such as reductive amination. Recent advancements have demonstrated efficient synthetic routes that allow for the introduction of diverse functional groups, enhancing the biological profile of the compound .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Cytotoxicity : Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including leukemia and colon cancer. The mechanism involves inducing apoptosis and cell cycle arrest through the modulation of key regulatory proteins such as CDK4, Bcl-2, P53, and Bax .

- Neuroprotective Effects : This compound has been identified as a selective inhibitor of Sirtuin-2 (Sirt2), which is associated with neurodegenerative diseases. Inhibition of Sirt2 has shown promise in reducing neuronal cell death and improving cognitive functions in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by upregulating pro-apoptotic genes (P53 and Bax) while downregulating anti-apoptotic genes (Bcl-2) and cyclin-dependent kinase 4 (CDK4). This dual action leads to effective cell death in tumor cells .

- Inhibition of Enzymatic Activity : Research indicates that this compound acts as an inhibitor for various enzymes, including butyrylcholinesterase (BuChE), which is relevant in neurodegenerative disease contexts. The compound's IC50 values demonstrate potent inhibition compared to standard drugs .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between this compound and target proteins, revealing strong hydrophobic interactions that enhance its biological efficacy .

Case Study 1: Anticancer Activity

A study evaluating the effects of this compound on HCT116 colon cancer cells reported significant reductions in cell viability. Treatment led to increased expression levels of P53 and Bax while decreasing CDK4 and Bcl-2 levels compared to controls. These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotection

In a model assessing neuroprotective effects, this compound was shown to reduce oxidative stress markers and improve neuronal survival rates in cultures exposed to neurotoxic agents. This suggests its potential utility in treating conditions like Alzheimer's disease .

Data Tables

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Cytotoxicity against HCT116 | 15 μM | Colon cancer cells |

| BuChE Inhibition | 0.10 μM | Butyrylcholinesterase |

| MAO-A Inhibition | 13.3% inhibition | Monoamine oxidase A |

| MAO-B Inhibition | 12.5% inhibition | Monoamine oxidase B |

Propriétés

IUPAC Name |

(4S)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFMNJNNXWKOC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.